molecular formula C10H10N4O2 B112870 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 638136-57-9

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B112870
CAS No.: 638136-57-9
M. Wt: 218.21 g/mol
InChI Key: USGMCELSFGWLOS-UHFFFAOYSA-N
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Description

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a pyridin-3-ylmethyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. Heterocyclic compounds like this one are of significant interest due to their diverse chemical, biological, and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethyluracil with malononitrile under specific conditions . The reaction typically requires a catalyst, such as a dicationic molten salt based on Tropine, which facilitates the formation of the desired product with high yields .

Industrial Production Methods

Industrial production methods for this compound often involve the use of environmentally friendly and cost-effective catalysts. The use of dicationic ionic liquids (DILs) has been reported to be effective in achieving high yields and reducing reaction times . These catalysts are not only efficient but also recyclable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce hydroxylated derivatives .

Scientific Research Applications

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMCELSFGWLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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